In Vivo Antitumor Efficacy: 10-Deazaaminopterin Delivers Superior Survival Benefit Over Methotrexate in Murine L1210 Leukemia
In a direct head-to-head murine study, 10-deazaaminopterin administered subcutaneously (6–12 mg/kg q2d × 5) produced a maximum increase in lifespan (ILS) of +171.2% against L1210 leukemia compared to +149.8% for methotrexate (MTX) under identical dosing conditions [1]. A confirmatory study at equitoxic (LD10) dosages demonstrated ILS values of +178% for 10-DAM versus +151% for MTX against the same L1210 model [2]. Following oral administration (3–6 mg/kg q2d × 5), the differential widened further: 10-DAM achieved +122.8% ILS versus only +57% for MTX, representing an approximately 2.2-fold greater survival prolongation [1]. Against solid tumors, the relative tumor volumes (treated/control × 100%) at 6 mg/kg q1d × 5 favored 10-DAM over MTX: 12% vs. 41% for Sarcoma 180, 16% vs. 31% for Taper liver tumor, and 20% vs. 30% for Ehrlich carcinoma [1].
| Evidence Dimension | Increase in lifespan (ILS) in murine L1210 leukemia model |
|---|---|
| Target Compound Data | 10-DAM: +171.2% ILS (sc, 6–12 mg/kg q2d × 5); +178% ILS (sc, LD10); +122.8% ILS (oral, 3–6 mg/kg q2d × 5) |
| Comparator Or Baseline | Methotrexate (MTX): +149.8% ILS (sc, identical regimen); +151% ILS (sc, LD10); +57% ILS (oral, identical regimen) |
| Quantified Difference | Sc route: +21.4 percentage points advantage; Oral route: ~2.2-fold greater ILS for 10-DAM; Solid tumors: 2.4- to 3.4-fold lower relative tumor volume for 10-DAM |
| Conditions | Murine L1210 leukemia ascites and solid tumor models; BDF/1 or CD2F1 mice; drug administered subcutaneously or orally |
Why This Matters
Demonstrates that 10-DAM achieves superior tumor growth control and survival prolongation versus MTX across multiple murine tumor models and administration routes, directly relevant for preclinical oncology programs selecting an antifolate backbone with improved in vivo efficacy.
- [1] Sirotnak FM, DeGraw JI, Moccio DM, Dorick DM. Antitumor properties of a new folate analog, 10-deaza-aminopterin, in mice. Cancer Treat Rep. 1978 Jul;62(7):1047-52. PMID: 688246. View Source
- [2] DeGraw JI, Brown VH, Tagawa H, Kisliuk RL, Gaumont Y, Sirotnak FM. Synthesis and antitumor activity of 10-alkyl-10-deazaminopterins. A convenient synthesis of 10-deazaminopterin. J Med Chem. 1982 Oct;25(10):1227-30. PMID: 7143361. View Source
